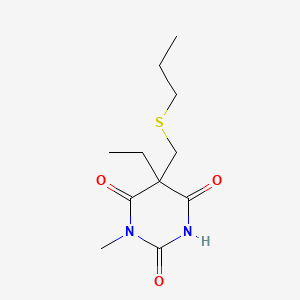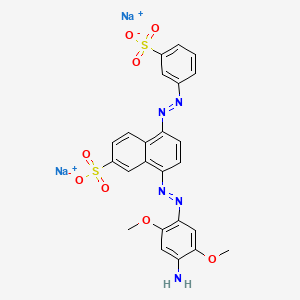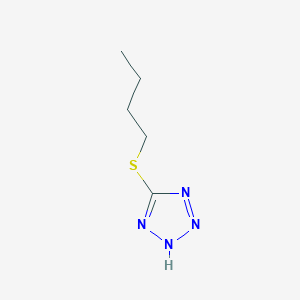
5-Butylsulfanyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylsulfanyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-Butylsulfanyl-1H-tetrazole, typically involves the [2+3] cycloaddition reaction between nitriles and azides. One common method is the reaction of butylthiocyanate with sodium azide in the presence of a catalyst such as zinc chloride or copper salts. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of heterogeneous catalysts, such as metal nanoparticles, can improve the reaction rate and selectivity while minimizing the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butylsulfanyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Butylsulfanyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a bioisosteric replacement for carboxylic acids in drug design, potentially leading to the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and explosives
Mécanisme D'action
The mechanism of action of 5-Butylsulfanyl-1H-tetrazole in biological systems is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and electrostatic interactions due to the presence of the tetrazole ring. The sulfur atom in the butylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methylsulfanyl-1H-tetrazole
- 5-Ethylsulfanyl-1H-tetrazole
- 5-Propylsulfanyl-1H-tetrazole
Uniqueness
5-Butylsulfanyl-1H-tetrazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. The longer butyl chain may influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
21871-49-8 |
|---|---|
Formule moléculaire |
C5H10N4S |
Poids moléculaire |
158.23 g/mol |
Nom IUPAC |
5-butylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-10-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) |
Clé InChI |
ZQWPRRKKNOCZKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


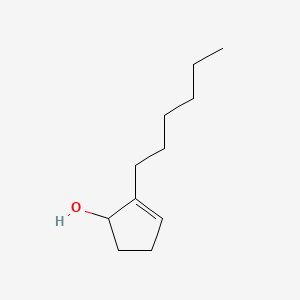
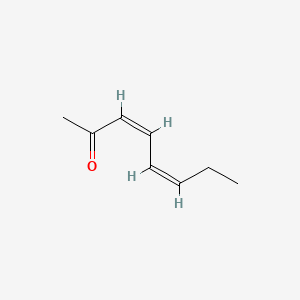
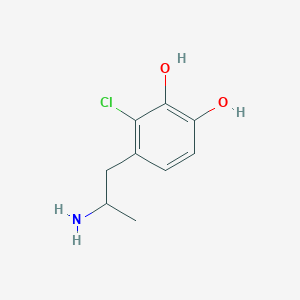
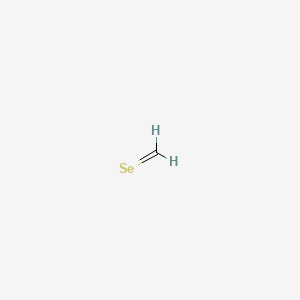
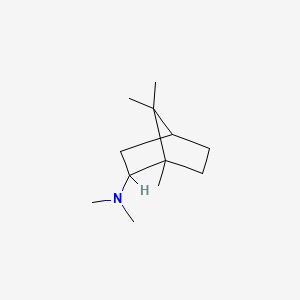
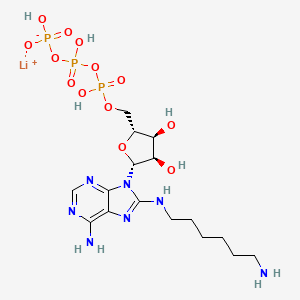
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
